(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
CAS No.: 1798397-36-0
Cat. No.: VC6632668
Molecular Formula: C14H17NOS
Molecular Weight: 247.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798397-36-0 |
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Molecular Formula | C14H17NOS |
Molecular Weight | 247.36 |
IUPAC Name | (E)-1-(3-methylsulfanylpyrrolidin-1-yl)-3-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C14H17NOS/c1-17-13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+ |
Standard InChI Key | RKQXRSUTVQLTHW-BQYQJAHWSA-N |
SMILES | CSC1CCN(C1)C(=O)C=CC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
The molecular formula of (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is C₁₅H₁₇NOS, with a molecular weight of 259.36 g/mol. Its structure comprises three key components:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle substituted with a methylthio (-SMe) group at the 3-position.
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Propenone backbone: An α,β-unsaturated ketone (enone) system in the (E)-configuration, where the phenyl group and pyrrolidine moiety occupy trans positions relative to the double bond.
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Aromatic phenyl group: Provides hydrophobic character and potential π-π stacking interactions.
Spectroscopic data for analogous compounds, such as 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (CAS 14802-30-3), reveal characteristic IR absorptions for carbonyl (C=O) stretches near 1,680 cm⁻¹ and conjugated double bonds (C=C) around 1,590 cm⁻¹ . Nuclear magnetic resonance (NMR) analysis of similar chalcones shows distinct signals for the enone protons (δ 6.8–7.8 ppm for vinyl protons) and carbonyl carbons (δ 190–200 ppm in ¹³C NMR) .
Synthetic Methodologies
Claisen-Schmidt Condensation
Chalcone derivatives like 1-(2-methylphenyl)-3-phenylprop-2-en-1-one (CAS 13565-43-0) are typically synthesized via Claisen-Schmidt condensation between acetophenones and aromatic aldehydes . For the target molecule, this approach would require:
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Ketone component: 3-(Methylthio)pyrrolidin-1-ylacetone.
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Aldehyde component: Benzaldehyde or derivatives.
The reaction, catalyzed by NaOH or piperidine, forms the enone backbone with (E)-selectivity driven by steric hindrance .
Physicochemical Properties
The methylthio group enhances lipophilicity, potentially improving membrane permeability in biological systems . The enone moiety’s electrophilicity suggests reactivity toward nucleophiles, enabling further functionalization .
Challenges and Future Directions
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Stereocontrol: Ensuring (E)-selectivity during synthesis requires optimization of base and solvent .
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Biological profiling: No data exist on the compound’s toxicity or efficacy. Screening against cancer cell lines (e.g., MCF-7, HeLa) is warranted.
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Scalability: Current methods for analogs involve multi-step sequences with moderate yields (30–88%) . Flow chemistry could improve efficiency.
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